molecular formula C27H35N3O7 B576426 Z-D-Val-Lys(Z)-OH CAS No. 1436-71-1

Z-D-Val-Lys(Z)-OH

Cat. No. B576426
CAS RN: 1436-71-1
M. Wt: 513.591
InChI Key: WVSBQFKNHQTXCY-XZOQPEGZSA-N
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Description

Z-D-Val-Lys(Z)-OH is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields of research. This peptide is a derivative of the natural peptide, enkephalin, and has been synthesized using solid-phase peptide synthesis methods.

Scientific Research Applications

  • Peptide Synthesis and Drug Delivery :

    • Synthesis of corticotropin peptides, where derivatives related to the amino acid sequence of corticotropin were synthesized, using Z-D-Val-Lys(Z)-OH or similar structures (Inouye & Watanabe, 1977).
    • Development of lysosomal cleavable dipeptides for drug delivery, as in the case of doxorubicin immunoconjugates using a peptide linker similar to Z-D-Val-Lys(Z)-OH (Dubowchik et al., 2002).
    • The study of tripeptide inhibitors, such as Z-Val-Ala-Asp(OMe)-CH2F, in reducing myocardial reperfusion injury, which is relevant to the applications of Z-D-Val-Lys(Z)-OH in medical therapeutics (Yaoita et al., 1998).
  • Nanotechnology and Materials Science :

    • Engineering of silver nanoparticles using oligopeptides, where peptides similar in structure to Z-D-Val-Lys(Z)-OH were utilized in the formation of organogels and subsequent mineralization with silver nanoparticles (Mantion et al., 2008).
    • Fabrication of complex titania architectures using L-Valine-based oligopeptides for gelation and templating, indicative of the potential application of Z-D-Val-Lys(Z)-OH in the formation of hierarchical nanostructures (Mantion & Taubert, 2007).
  • Biochemistry and Molecular Biology :

    • Studies in enzymatic synthesis of oligopeptides, where Z-D-Val-Lys(Z)-OH type structures were synthesized using papain-catalyzed reactions, highlighting its role in biological synthesis processes (Chou et al., 1978).
    • Research on Z-DNA, a left-handed duplex form of DNA, where the role of Z-structured DNA in gene regulation and molecular biology is explored, although not directly related to Z-D-Val-Lys(Z)-OH, it shows the broader context of 'Z' configurations in biological molecules (Rich et al., 1984).

properties

IUPAC Name

(2S)-2-[[(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O7/c1-19(2)23(30-27(35)37-18-21-13-7-4-8-14-21)24(31)29-22(25(32)33)15-9-10-16-28-26(34)36-17-20-11-5-3-6-12-20/h3-8,11-14,19,22-23H,9-10,15-18H2,1-2H3,(H,28,34)(H,29,31)(H,30,35)(H,32,33)/t22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSBQFKNHQTXCY-XZOQPEGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Val-Lys(Z)-OH

Citations

For This Compound
1
Citations
R Sayle, NM O'Boyle - ABSTRACTS OF PAPERS OF THE …, 2014 - nextmovesoftware.com
• The vast majority of chemical entities stored in chemical databases and pharmaceutical registration systems are classical “small molecules”.• For these molecules, the universal …
Number of citations: 2 www.nextmovesoftware.com

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